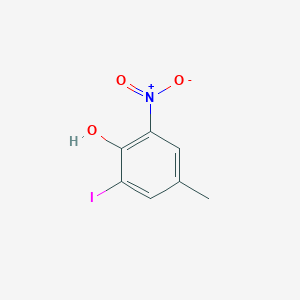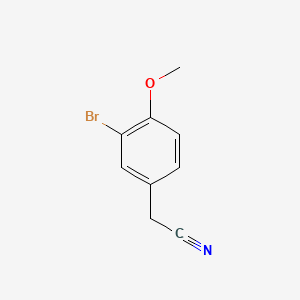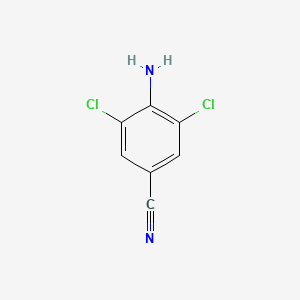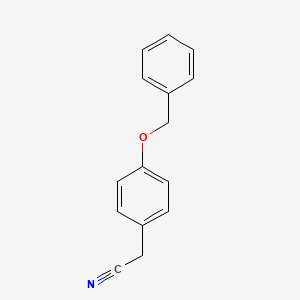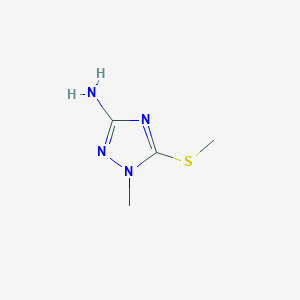
ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and pharmaceuticals. This compound is characterized by its imidazole ring, which is substituted with an ethyl ester group at the 5-position, an amino group at the 4-position, and a methyl group at the 2-position.
Mechanism of Action
- Imidazole derivatives often interact with proteins, enzymes, or nucleic acids due to their structural versatility .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Action Environment
Biochemical Analysis
Biochemical Properties
Ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form coordination compounds with metal ions such as cobalt (Co2+), which can inhibit photosynthetic electron flow and ATP synthesis . This interaction highlights its potential as a Hill reaction inhibitor, which could be useful in studying photosynthetic processes.
Cellular Effects
This compound affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can lead to the inhibition of ATP synthesis, which is crucial for cellular energy production . This inhibition can have downstream effects on cellular functions, including reduced cell proliferation and altered metabolic activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form coordination complexes with metal ions, leading to enzyme inhibition. This compound’s ability to inhibit ATP synthesis by interacting with metal ions like cobalt (Co2+) is a key aspect of its molecular mechanism . Additionally, it may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can degrade under certain conditions, which may affect its long-term efficacy in biochemical assays . Understanding its temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it could potentially cause toxic or adverse effects. For instance, excessive inhibition of ATP synthesis could lead to cellular energy deficits and impaired cell function . It is essential to determine the optimal dosage range to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, its interaction with metal ions can influence metabolic flux and metabolite levels . Understanding these metabolic pathways is important for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and toxicity . Studying its transport and distribution can provide insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with metal ions could influence its localization to mitochondria, where it can inhibit ATP synthesis . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-cyanoacetate with formamide and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other organic compounds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-1H-imidazole-5-carboxylate: Lacks the methyl group at the 2-position.
Methyl 4-amino-2-methyl-1H-imidazole-5-carboxylate: Has a methyl ester instead of an ethyl ester.
4-Amino-2-methyl-1H-imidazole-5-carboxylic acid: Lacks the ester group, having a carboxylic acid instead.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)10-4(2)9-5/h3,8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSXLQGOMPVZPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336736 |
Source


|
| Record name | ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32704-58-8 |
Source


|
| Record name | ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
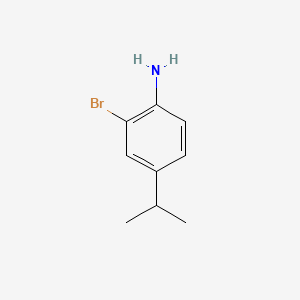
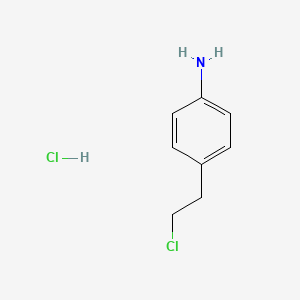




![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)
